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The table below summarizes the solid forms of sulfaguanidine identified through experimental screening. A

2024 study significantly expanded the known solid-state landscape, confirming five anhydrate polymorphs

(AH-I to AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates [1] [2].

Form Type Specific Forms Identified Stability & Characteristics

| Anhydrates (Polymorphs) | AH-I, AH-II, AH-III, AH-IV, AH-V [1] [2] | AH-II: Thermodynamically

stable at room and low temperatures [1] [2]. AH-I: Stable at higher temperatures; kinetically stable at room

temperature and more stable against hydration [1] [2]. | | Hydrates | Hy1-I, Hy1-II [1] [2] | The two hydrate

forms show close structural resemblance [1] [2]. | | Solvates | With THF, Methanol, Ethanol, t-Butanol,

Acetone, Cyclohexanone, DMSO, DMF, Dimethyl acetamide [1] [2] | Most are structurally distinct; only the

THF and DMSO solvates are isostructural [1] [2]. |

Computational Methods for Crystal Structure
Prediction

Crystal structure prediction (CSP) for sulfaguanidine involves generating low-energy crystal packing

arrangements computationally and comparing them with experimental data.
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Crystal Energy Landscape (CEL) Generation: Studies compute the crystal energy landscape for

both anhydrate and monohydrate forms. The lowest-energy structures from these calculations
correspond to experimentally observed polymorphs, and the models can also propose structures for

forms that are challenging to characterize experimentally, such as the elusive AH-IV polymorph [1]
[2].

Machine-Learned Force Fields: Traditional force fields rely on expert-defined atom types, which can
limit accuracy and extensibility. The Espaloma approach uses graph neural networks to assign

molecular mechanics parameters, creating a more accurate and extensible force field. espaloma-0.3
was trained on over 1.1 million quantum chemical calculations and can self-consistently parametrize

proteins and ligands, demonstrating high accuracy in predicting properties relevant to drug discovery,
such as protein-ligand binding free energies [3] [4].

Quantum Chemical Calculations: Density Functional Theory (DFT) methods, such as B3LYP/6-
311++G(d,p), are used to optimize molecular geometry, calculate electronic properties, and

determine reactive sites. These methods help in understanding the fundamental molecular properties
that influence crystal packing [5].

The following diagram illustrates the integrated workflow of computational and experimental methods for

crystal structure prediction:
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Detailed Experimental Protocols

For researchers aiming to reproduce or build upon these findings, here are the key experimental

methodologies used in the cited studies.

Controlled Desolvation of Solvates [1] [2]

This method was crucial for obtaining pure anhydrous polymorphs, including the novel AH-V.
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Starting Material: Obtain a characterized solvate of sulfaguanidine (e.g., a tetrahydrofuran or

acetone solvate).
Desolvation Setup: Place the solvate in a controlled environment, such as an oven or on a hot-stage

microscope.
Temperature Control: Carefully apply heat. The temperature range and heating rate are critical and

must be optimized to prevent the formation of mixtures or amorphous phases.
Product Identification: The resulting solid is an anhydrate. Use Powder X-ray Diffraction (PXRD)
to identify the specific polymorph formed (e.g., AH-I, AH-II, or AH-V).

Polymorph and Solvate Screening [2]

A comprehensive screen uses multiple techniques to maximize the discovery of solid forms.

Solvent Evaporation:
Prepare saturated solutions of SGD (e.g., AH-I) in various organic solvents at room

temperature.
Filter the solutions and allow the filtrate to evaporate under ambient conditions.

Analyze the resulting crystals with PXRD.
Cooling Crystallization:

Determine the temperature-dependent solubility of SGD in different solvents using a
crystallization screening system.

Subject the saturated solutions to a defined temperature program, typically cooling from a
higher temperature (e.g., near the solvent's boiling point) to a low temperature (e.g., 5°C) at a

controlled rate (e.g., 0.2 °C/min).
Liquid-Assisted Grinding (LAB):

Add a small volume of solvent (e.g., 8 drops per 80 mg of SGD) to the solid API.
Mill the mixture in a ball mill (e.g., at 15 Hz for 30 minutes).

Analyze the resulting product by PXRD.

Characterization Techniques [5] [2]

A full characterization suite is essential for identifying and differentiating between solid forms.

Powder X-ray Diffraction (PXRD): The primary technique for identifying and distinguishing between
different crystalline phases. It can also be used to solve crystal structures from powder data.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis
(TGA) are used to study phase transitions, melting points, and desolvation events.
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Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy provides information on

molecular vibrations and hydrogen bonding, which can differ between polymorphs.
Gravimetric Moisture Sorption/Desorption: This analysis assesses the stability of forms under

different humidity conditions and their tendency to form hydrates.

The stability of sulfaguanidine's various solid forms is a critical consideration. While AH-II is the

thermodynamically stable polymorph at room temperature, AH-I demonstrates greater kinetic stability and is

more resistant to hydration, which may make it a preferable form for certain pharmaceutical development

pathways [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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